2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H8IN3O and its molecular weight is 253.043. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
One of the primary research applications of this compound involves its synthesis and subsequent use as a building block for more complex molecules. For instance, Svete et al. (2015) described a series of novel (S)-1-(heteroaryl)ethan-1-amines prepared by cyclisation of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, highlighting the versatility of such compounds in synthetic organic chemistry (Svete et al., 2015).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, Brahmachari and Banerjee (2014) developed an eco-friendly, one-pot synthesis method for diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This research demonstrates the potential of pyrazol-1-yl derivatives in facilitating environmentally benign synthetic processes (Brahmachari & Banerjee, 2014).
Antimicrobial Activity
Another significant area of application is the exploration of antimicrobial properties. Puthran et al. (2019) synthesized novel Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, which were then screened for in vitro antimicrobial activity. This study exemplifies the potential of pyrazol-1-yl derivatives in the development of new antimicrobial agents (Puthran et al., 2019).
Material Science
In material science, Aly and El-Mohdy (2015) investigated the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including pyrazol derivatives. This research shows the utility of such compounds in modifying material properties for medical applications (Aly & El-Mohdy, 2015).
Future Directions
While specific future directions for “2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol” were not found, it’s worth noting that imidazole, a similar compound, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests potential future directions for research and development involving “this compound”.
Properties
IUPAC Name |
2-(5-amino-4-iodopyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOXNXGAZZMNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.